molecular formula C19H24O8D4 B602573 Artesunate-d4 CAS No. 1316753-15-7

Artesunate-d4

Cat. No. B602573
M. Wt: 388.45
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Artesunate-d4 is a derivative of artemisinin, which is typically administered orally or intravenously in the treatment of severe malaria . It has a short half-life in the body, allowing for rapid and effective treatment of the disease .


Synthesis Analysis

Artesunate is synthesized from artemisinin in a two-step reaction involving reduction and esterification using diisobutylaluminum hydride (DIBAL) and succinic anhydride . This process includes an NaBH4-induced reduction, followed by an esterification with succinic anhydride under basic conditions .


Molecular Structure Analysis

Artesunate-d4 has a molecular formula of C19H22D4O8 and a molecular weight of 398.50 g/mol . It is rapidly hydrolyzed to dihydroartemisinin, the most active schizonticidal metabolite .


Chemical Reactions Analysis

Artesunate remains relatively stable during storage up to 40°C ± 0.5°C and 75% relative humidity for 3 months, wherein it undergoes approximately 9% decomposition . At higher temperatures, substantially greater decomposition supervenes, with the formation of dihydroartemisinin (DHA) and other products .


Physical And Chemical Properties Analysis

Artesunate has an advantage of a hydrophilic group over other artemisinins which makes it a more potent drug . It remains relatively stable during storage up to 40°C ± 0.5°C and 75% relative humidity for 3 months .

Scientific Research Applications

  • Cancer Therapy :

    • Artesunate induces oxidative DNA damage and cell death in cancer cells. It activates the DNA damage response and triggers tumor cell death, particularly in glioma cells (Berdelle et al., 2011).
    • It has been found to cause DNA breakage, apoptosis, and necrosis in cancer cells, suggesting its potential as a therapeutic agent against cancer (Li et al., 2008).
  • Treatment of Hypertrophic Scars :

    • Artesunate shows efficacy in reducing hypertrophic scar formation, influencing fibroblast and collagen synthesis, and affecting the TGF-β1 and SMAD3 signaling pathways in a rabbit ear hypertrophic scar model (Nong et al., 2019).
  • Apoptosis in Endothelial Cells :

    • Studies indicate that artesunate can induce apoptosis in human umbilical vein endothelial cells, suggesting its potential for therapeutic use in conditions involving endothelial cells (Wu et al., 2004).
  • Malaria Treatment :

    • Research on nanoparticle-fortified artesunate indicates enhanced efficacy in targeting malarial parasites, showcasing its continued importance in antimalarial therapies (Kannan et al., 2019).
  • Diabetic Nephropathy :

    • Artesunate has shown potential in treating diabetic nephropathy by inhibiting inflammatory responses and oxidative stress in rat mesangial cells (Sun et al., 2018).
  • Treatment of Allergic Contact Dermatitis :

    • Topical artesunate has been found to inhibit contact hypersensitivity in guinea pigs, suggesting a possible novel treatment for allergic contact dermatitis and related skin disorders (Chen & Maibach, 1994).
  • Combating Drug-Resistant Prostate Cancer :

    • Artesunate demonstrates an ability to inhibit the growth of docetaxel-resistant prostate cancer cells, indicating its potential as a complementary therapy in advanced prostate cancer (Vakhrusheva et al., 2022).
  • Hepatic Fibrosis :

    • It has a protective effect against hepatic fibrosis induced by multiple pathogenic factors and inflammation, acting through the inhibition of the LPS/TLR4/NF-κB signaling pathway in rats (Lai et al., 2015).

Safety And Hazards

Artesunate is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

2,2,3,3-tetradeuterio-4-oxo-4-[[(1R,4S,5R,8S,9R,10S,12R,13R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-yl]oxy]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28O8/c1-10-4-5-13-11(2)16(23-15(22)7-6-14(20)21)24-17-19(13)12(10)8-9-18(3,25-17)26-27-19/h10-13,16-17H,4-9H2,1-3H3,(H,20,21)/t10-,11-,12+,13+,16-,17-,18-,19-/m1/s1/i6D2,7D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIHJKUPKCHIPAT-SIUCRFQGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2C(C(OC3C24C1CCC(O3)(OO4)C)OC(=O)CCC(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C(=O)O)C([2H])([2H])C(=O)O[C@H]1[C@@H]([C@@H]2CC[C@H]([C@H]3[C@]24[C@H](O1)O[C@@](CC3)(OO4)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Artesunate-d4

CAS RN

1316753-15-7
Record name
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1316753-15-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Citations

For This Compound
7
Citations
K Stepniewska, W Taylor, SB Sirima, EB Ouedraogo… - Malaria journal, 2009 - Springer
… Artesunate, dihydroartemisinin and the internal standard (artesunate-D4) were separated from human plasma by solid-phase extraction (SPE) using Oasis HLB C18 extraction …
Number of citations: 92 link.springer.com
DM Rathod, KR Patel, HN Mistri, AG Jangid… - … of Pharmaceutical and …, 2016 - Elsevier
A sensitive and high throughput bioanalytical method has been developed for reliable determination of amodiaquine (AQ), N-desethylamodiaquine (DEAQ), artesunate (AS) and …
Number of citations: 8 www.sciencedirect.com
MM Kareem, FO Bamiro… - Journal of Chemical …, 2019 - journals.chemsociety.org.ng
There is paucity of information on the efficacy of many plants used for antimalarial. This study investigated the antiplasmodial activity of Cochlospermum planchoni (CP) used in …
Number of citations: 2 journals.chemsociety.org.ng
YI Kouakou, A Millet, E Fromentin, N Hauchard… - 2022 - researchsquare.com
… Artesunate and artesunate-d4 standards for mass spectrometry (MS) analysis were purchased … Before quanti cation, 20 µL of acetonitrile containing artesunate-d4 internal standard (at a …
Number of citations: 3 www.researchsquare.com
YI Kouakou, A Millet, E Fromentin, N Hauchard… - Malaria Journal, 2022 - Springer
… Artesunate and artesunate-d4 standards for mass spectrometry (MS) analysis were purchased from Alsachim (Illkirch-Graffenstaden, France). Ultrapure water was obtained from …
Number of citations: 14 link.springer.com
R Maddela, NR Pilli, VB Ravi, V Adireddy, A Makula - Int. J. Pharm. Pharm. Sci, 2015
Number of citations: 5
YI Kouakou - 2022 - theses.hal.science
La lutte contre le paludisme a connu une période de grâce qui a débuté dans les années 1990. L’augmentation des fonds alloués à la recherche, le développement de nouvelles …
Number of citations: 0 theses.hal.science

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